molecular formula C13H19NO B1465954 2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL CAS No. 892871-67-9

2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL

Cat. No. B1465954
Key on ui cas rn: 892871-67-9
M. Wt: 205.3 g/mol
InChI Key: DAWCHHRBJSAGCY-UHFFFAOYSA-N
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Patent
US07902356B2

Procedure details

Add 2-[benzyl-(2-methyl-allyl)-amino]-ethanol (13.0 g, 63.2 mmol) to a slurry of mercury (It) acetate (20.7 g, 65.0 mmol) in water (45 mL) and THF (45 mL). After 3 h, treat the mixture with NaOH (25 mL, 2.5 M aqueous, 125 mmol) followed by NaBH4 (2.72 g, 71.9 mmol). After 19 h, decant the mixture away from the metallic mercury and add to a separatory funnel with tert-butyl methyl ether (250 mL). Separate the organic solution, wash with water (250 mL), filter through a silica plug, and concentrate. Purify the residue by flash chromatography using a gradient from 5% to 10% tert-butyl methyl ether in CH2Cl2. Collect and concentrate the fractions containing product then dissolve the residue in hexanes (100 mL). Filter the solution through Celite® to remove metallic mercury and then concentrate the filtrate to give the title compound (7.01 g, 54%) as a colorless liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.20-7.40 (5H, m), 3.60 (2H, m), 3.42 (2H, s), 2.29 (2H, m), 2.10 (2H, s), 1.14 (6H, s).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.72 g
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:12][C:13]([CH3:15])=[CH2:14])[CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(=O)C.[OH-].[Na+].[BH4-].[Na+]>O.C1COCC1.[Hg]>[CH2:1]([N:8]1[CH2:9][CH2:10][O:11][C:13]([CH3:15])([CH3:14])[CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCO)CC(=C)C
Name
Quantity
20.7 g
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.72 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
decant the mixture away from the metallic mercury
ADDITION
Type
ADDITION
Details
add to a separatory funnel with tert-butyl methyl ether (250 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic solution
WASH
Type
WASH
Details
wash with water (250 mL)
FILTRATION
Type
FILTRATION
Details
filter through a silica plug
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography
CUSTOM
Type
CUSTOM
Details
Collect
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the fractions
ADDITION
Type
ADDITION
Details
containing product
DISSOLUTION
Type
DISSOLUTION
Details
then dissolve the residue in hexanes (100 mL)
FILTRATION
Type
FILTRATION
Details
Filter the solution through Celite®
CUSTOM
Type
CUSTOM
Details
to remove metallic mercury
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.01 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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